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Compound of Interest

4-Bromo-3-formyl-2-(N-
Compound Name:
piperidinyl)pyridine

Cat. No.: B1461001

The 2-aminopyridine moiety is a well-established pharmacophore present in numerous
approved drugs and clinical candidates, valued for its diverse biological activities, including
anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The title compound, 4-
Bromo-3-formyl-2-(N-piperidinyl)pyridine, is a sophisticated derivative that leverages this
core structure, presenting three distinct and orthogonally reactive functional groups.

o The C2-Piperidinyl Group: This saturated heterocycle acts as an electron-donating group,
influencing the electronics of the pyridine ring. It also provides a steric and conformational
anchor, which can be critical for molecular recognition at biological targets.

e The C3-Formyl Group: The aldehyde functionality is a versatile electrophilic site, prime for
transformations such as reductive amination, Wittig reactions, and condensations to build
adjacent or fused ring systems.[4]

e The C4-Bromo Group: This halogen serves as an exceptionally reliable handle for modern
palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon
and carbon-nitrogen bonds.[5]

This unique combination allows for a modular and divergent synthetic approach, making it an
invaluable intermediate for constructing libraries of novel compounds for high-throughput
screening and lead optimization.

Physicochemical Properties
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Property Value
Molecular Formula C11H13BrNz20
Molecular Weight 270.14 g/mol
Appearance Typically a pale yellow to off-white solid
B Soluble in common organic solvents (DCM,
Solubility )
THF, Dioxane, DMF)
Store under an inert atmosphere, refrigerated.
Storage

Sensitive to light and air.

Proposed Synthesis of the Intermediate

The synthesis of 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine can be achieved through a
regioselective, multi-step sequence. The most logical pathway involves a directed ortho-
metalation (DoM), which leverages the directing ability of the C2-amino substituent to achieve

selective formylation at the C3 position.
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Caption: Key synthetic transformations accessible from the 4-bromo-3-formyl-2-(N-
piperidinyl)pyridine intermediate.

Application 1: Palladium-Catalyzed Suzuki-Miyaura
Coupling

This reaction is a cornerstone of modern medicinal chemistry for creating C(sp?)-C(sp?) bonds.
It allows for the introduction of a wide array of aryl and heteroaryl moieties at the C4 position.

Protocol: Synthesis of 4-Aryl-3-formyl-2-(N-piperidinyl)pyridine Derivatives

o Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-3-formyl-2-(N-
piperidinyl)pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base
(e.g., K2COs or K3POa, 2.0-3.0 eq). [6]2. Catalyst Addition: Add the palladium catalyst (e.g.,
Pd(PPhs)4, 5 mol% or Pd(dppf)Clz, 2-5 mol%). [6][7]3. Inert Atmosphere: Seal the flask, and
evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

o Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water
(e.g., 4:1) or Toluene/Ethanol/Water. [8]5. Reaction: Heat the mixture with vigorous stirring at
80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS
until the starting material is consumed (typically 4-24 hours).

o Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, and dry over anhydrous Na2SOa.

 Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue
by flash column chromatography on silica gel to yield the desired product.

Causality Insights: The choice of base is crucial; stronger bases like KsPOa4 can be effective for
less reactive boronic acids. The solvent system must solubilize both the organic and inorganic
components. The use of pre-catalysts like Pd(dppf)Clz often provides greater stability and
reproducibility compared to air-sensitive Pd(0) sources.
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Catalyst / Ligand Base Solvent Typical Substrates

Electron-rich and
Pd(PPhs)a K2COs3, K3POa4 1,4-Dioxane/H20 electron-neutral

arylboronic acids

Heteroarylboronic
Pd(dppf)Cl2 Cs2C0s Toluene/H20 acids, sterically
hindered substrates

Broad scope,
Pdz(dba)s / SPhos K3POa4 Toluene including electron-
deficient boronic acids

Application 2: Palladium-Catalyzed Buchwald-Hartwig
Amination

This reaction enables the formation of C-N bonds, converting the C4-bromo group into a
substituted amino group, a critical transformation for accessing many biologically active
scaffolds. [9][10] Protocol: Synthesis of 4-Amino-3-formyl-2-(N-piperidinyl)pyridine Derivatives

e Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the
palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP,
XPhos, 2-4 mol%), and the base (e.g., NaOtBu or KsPOa, 1.4 eq). [11][12]2. Reagent
Addition: Add the 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq) and the desired
primary or secondary amine (1.2 eq).

e Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat
to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

o Work-up: After completion, cool the mixture to room temperature and quench carefully with
saturated aqueous NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over Na=S0Oa4, and
concentrate. Purify the residue by column chromatography.
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Causality Insights: The Buchwald-Hartwig
amination is highly dependent on the ligand. [14]
[16]Bulky, electron-rich phosphine ligands (like
XPhos or RuPhos) are essential as they promote
the rate-limiting reductive elimination step of the
catalytic cycle, allowing the reaction to proceed
under milder conditions and with a broader
range of amines. [12]The choice of base is also
critical; NaOtBu is a strong, non-nucleophilic
base suitable for most applications, while milder
bases like KsPO4 may be required for substrates

with base-sensitive functional groups. [13]
Application 3: Reductive Amination of the Formyl Group

This is a robust and high-yielding method to introduce diverse side chains via the C3-formyl
group, creating a new chiral center if an appropriate amine and reducing agent are used.

Protocol: Synthesis of 3-((Dialkylamino)methyl)-4-bromo-2-(N-piperidinyl)pyridine

e Reaction Setup: Dissolve 4-Bromo-3-formyl-2-(N-piperidinyl)pyridine (1.0 eq) in an
anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

o Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq). If the amine is a
hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to liberate the free

amine.

e Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the
formation of the intermediate iminium ion. A small amount of acetic acid can be added to
catalyze this step.
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e Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)s, 1.5-2.0 eq),
portion-wise. NaBH(OAC)s is preferred as it is mild, selective for imines over aldehydes, and
does not require acidic conditions for reaction.

e Reaction: Continue stirring at room temperature until the reaction is complete as judged by
TLC (typically 2-16 hours).

o Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
Separate the organic layer, and extract the aqueous layer with DCM.

 Purification: Combine the organic layers, wash with brine, dry over NazSOa4, and concentrate.
Purify via column chromatography.

Causality Insights: The success of this one-pot procedure relies on the differential reactivity of
the reducing agent. NaBH(OAC)s is mild enough that it does not significantly reduce the starting
aldehyde before it has a chance to form the imine/iminium ion with the added amine. This
prevents the formation of the corresponding alcohol as a major byproduct.

Conclusion

4-Bromo-3-formyl-2-(N-piperidinyl)pyridine is a powerful and versatile chemical
intermediate. Its trifunctional nature provides synthetic chemists with a platform for divergent
synthesis, allowing for the systematic and efficient exploration of chemical space around a
privileged 2-aminopyridine core. The protocols outlined herein provide a robust starting point
for leveraging this building block in the design and synthesis of novel compounds for
pharmaceutical and materials science applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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